molecular formula C10H16N2 B8782348 1-(cyclohexylmethyl)-1H-Pyrazole

1-(cyclohexylmethyl)-1H-Pyrazole

Cat. No.: B8782348
M. Wt: 164.25 g/mol
InChI Key: SLBLIQDPVAGKAY-UHFFFAOYSA-N
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Description

1-(cyclohexylmethyl)-1H-Pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(cyclohexylmethyl)-1H-Pyrazole can be synthesized through several methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes under mild conditions . Another method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Additionally, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can be employed to produce pyrazole derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of 1-(cyclohexylmethyl)-1H-Pyrazole involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives can inhibit enzymes like alcohol dehydrogenase and interact with estrogen receptors . These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(cyclohexylmethyl)-1H-Pyrazole is unique due to its specific cyclohexylmethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s stability and solubility, making it a valuable scaffold for further modifications and applications .

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

1-(cyclohexylmethyl)pyrazole

InChI

InChI=1S/C10H16N2/c1-2-5-10(6-3-1)9-12-8-4-7-11-12/h4,7-8,10H,1-3,5-6,9H2

InChI Key

SLBLIQDPVAGKAY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2C=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of pyrazole (1.00 g, 14.7 mmol) in of dimethylformamide (10=L) was added sodium hydride (60% oil dispersion, 450 mg, 11 mmol). After 5 min bromomethylcyclohexane (2.4 mL, 17 mmol) was added by syringe and the mixture was maintained overnight. The reaction mixture was quenched with methanol, diluted with water, and extracted with ether (2×). The combined organic layers were dried over magnesium sulfate and concentrated in vacuo. The residue was purified by chromatography (95/5 hexanes/ethyl acetate) to provide 500 mg (27%) of 1-cyclohexylmethyl-1H-pyrazole. To a solution of 1-cyclohexylmethyl-1H-pyrazole (490 mg, 3.00 mmol) in tetrahydrofuran (10 mL) at −78° C. was added a 2.5 M solution of n-butyllithium in hexanes (1.5 mL, 3.8 mmol). The reaction mixture was maintained at −78° C. for 1 h and was treated with dimethylformamide (1.0 mL, 13 mmol). The reaction mixture was allowed to warm to rt, maintained overnight, and was quenched with methanol. The reaction mixture was diluted with water and was extracted with ether (2 x). The combined organic layers were died over magnesium sulfate and concentrated in vacuo. The residue was purified by chromatography (95/5 hexanes/ethyl acetate) to provide 390 mg (68%) of 2-cyclohexylmethyl-2H-pyrazole-3-carbaldehyde.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two

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